molecular formula C36H48O3 B12545086 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl CAS No. 143362-97-4

4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl

Cat. No.: B12545086
CAS No.: 143362-97-4
M. Wt: 528.8 g/mol
InChI Key: WKYUVQDBKJXUOE-UHFFFAOYSA-N
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Description

4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between two aryl halides.

    Introduction of the ethenylphenyl group: This step may involve a Heck reaction where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Attachment of the hexyl and nonyloxy groups: These groups can be introduced through etherification reactions, where an alcohol reacts with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The biphenyl core can be reduced to form a cyclohexyl derivative.

    Substitution: The methoxy and nonyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(octyloxy)-1,1’-biphenyl
  • 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(decyloxy)-1,1’-biphenyl

Uniqueness

4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

143362-97-4

Molecular Formula

C36H48O3

Molecular Weight

528.8 g/mol

IUPAC Name

1-ethenyl-2-[6-[4-(4-nonoxyphenyl)phenoxy]hexoxymethyl]benzene

InChI

InChI=1S/C36H48O3/c1-3-5-6-7-8-9-15-28-38-35-23-19-32(20-24-35)33-21-25-36(26-22-33)39-29-16-11-10-14-27-37-30-34-18-13-12-17-31(34)4-2/h4,12-13,17-26H,2-3,5-11,14-16,27-30H2,1H3

InChI Key

WKYUVQDBKJXUOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOCC3=CC=CC=C3C=C

Origin of Product

United States

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